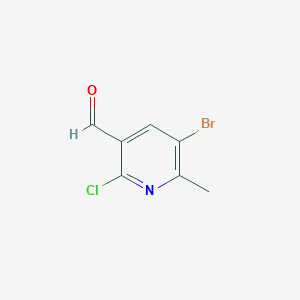![molecular formula C11H12ClN3O2S B2696920 1-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)imidazolidin-2-one CAS No. 2034224-66-1](/img/structure/B2696920.png)
1-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)imidazolidin-2-one is a complex organic compound characterized by its unique chemical structure. This compound belongs to the class of thieno[3,2-c]pyridines, which are heterocyclic compounds containing sulfur and nitrogen atoms. The presence of a chloro group and an imidazolidin-2-one moiety adds to its chemical complexity and potential reactivity.
Mecanismo De Acción
Target of Action
Similar compounds have been known to target platelet aggregation .
Mode of Action
It has been found that similar compounds inhibit the aggregation of platelets induced by various factors .
Biochemical Pathways
It can be inferred that the compound may affect the pathways related to platelet aggregation .
Pharmacokinetics
Similar compounds are known to be soluble in dmso, methanol, and water , which may impact their bioavailability.
Result of Action
Similar compounds have been found to result in a significant decrease of pulmonary metastasis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)imidazolidin-2-one typically involves multiple steps, starting with the construction of the thieno[3,2-c]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors such as 2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine and imidazolidin-2-one derivatives. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)imidazolidin-2-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can be used to convert the compound to its corresponding reduced forms, which may have different chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound. These products can have different chemical and biological properties, making them useful for further research and applications.
Aplicaciones Científicas De Investigación
1-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)imidazolidin-2-one has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways and processes.
Medicine: The compound and its derivatives may have potential therapeutic applications, such as in the treatment of diseases involving thieno[3,2-c]pyridine receptors.
Industry: It can be used in the development of new materials and chemicals with unique properties, contributing to advancements in material science and industrial chemistry.
Comparación Con Compuestos Similares
1-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)imidazolidin-2-one can be compared with other similar compounds, such as:
Thieno[3,2-c]pyridine derivatives: These compounds share the thieno[3,2-c]pyridine core but may have different substituents and functional groups.
Imidazolidin-2-one derivatives: These compounds contain the imidazolidin-2-one moiety but differ in their overall structure and substituents.
Chlorinated heterocycles: Other chlorinated heterocyclic compounds may have similar reactivity and applications but differ in their specific chemical structures.
The uniqueness of this compound lies in its combination of the thieno[3,2-c]pyridine and imidazolidin-2-one moieties, which provides it with distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2S/c12-9-5-7-6-14(3-1-8(7)18-9)11(17)15-4-2-13-10(15)16/h5H,1-4,6H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOFIIMQRURIQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N,N-dimethyl-1,4-diazepane-1-sulfonamide](/img/structure/B2696839.png)

![2-{[1-(3-chloro-4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2696841.png)
![N-(2,5-difluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide](/img/structure/B2696842.png)

![3-methyl-N-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B2696846.png)

![methyl 3-[6-[(4-chlorophenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/new.no-structure.jpg)
![4-chloro-5-imino-6H,7H,8H-5lambda6-thiopyrano[3,2-d]pyrimidin-5-one](/img/structure/B2696851.png)
![(2E)-3-(3-ethoxy-4-hydroxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2696853.png)
![N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N-methylmethanesulfonamide](/img/structure/B2696854.png)


